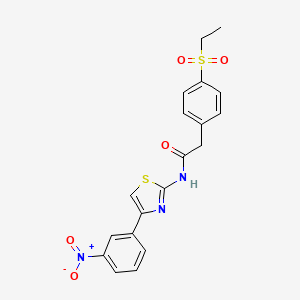
2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a synthetic compound characterized by its unique structural features, including an ethylsulfonyl group and a thiazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N3O5S2, with a molecular weight of 431.5 g/mol. The compound features a thiazole ring linked to a nitrophenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O5S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 941884-31-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group enhances the compound's reactivity, allowing it to inhibit certain enzymes by binding to their active sites and modulating cellular pathways.
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar thiazole structures can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating or withdrawing groups on the phenyl rings can significantly affect the cytotoxic activity.
Case Study: Anticancer Efficacy
In a study evaluating similar thiazole derivatives, compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring influenced the anticancer efficacy significantly .
Anti-inflammatory Properties
Thiazole derivatives are also studied for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Emerging research indicates that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for this activity.
Table: Antimicrobial Activity Comparison
科学研究应用
Antibacterial Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study published by the Royal Society of Chemistry, derivatives of thiazole were shown to possess potent antibacterial activity when combined with cell-penetrating peptides. Specifically, the compound demonstrated effectiveness against both Gram-negative and Gram-positive bacteria, suggesting its potential as a hybrid antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 10.5 |
| Staphylococcus aureus | 9 |
| Bacillus subtilis | 6 |
| Staphylococcus epidermidis | 7 |
This table summarizes the antibacterial activity measured by the zone of inhibition against various strains, indicating that the compound can inhibit bacterial growth effectively.
Synthesis and Derivative Development
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves multi-step organic reactions that incorporate both thiazole and sulfonamide functionalities. Researchers have explored various substitutions on the thiazole ring to enhance antibacterial activity and optimize pharmacological properties .
Potential Therapeutic Uses
Given its antibacterial properties, this compound may find applications in treating infections caused by resistant bacterial strains. The combination of thiazole and sulfonamide structures suggests a dual-action mechanism that could be beneficial in overcoming antibiotic resistance.
Future Research Directions
Further research is required to:
- Explore the pharmacokinetics and pharmacodynamics of this compound.
- Investigate its efficacy in vivo using animal models.
- Assess potential side effects and toxicity profiles.
属性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-29(26,27)16-8-6-13(7-9-16)10-18(23)21-19-20-17(12-28-19)14-4-3-5-15(11-14)22(24)25/h3-9,11-12H,2,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIBHFRWVOOXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













